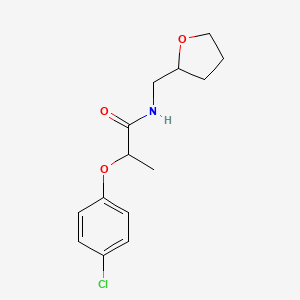
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a derivative of fenofibrate, which is a widely used drug for the treatment of dyslipidemia. TFP has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of anti-cancer drugs. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to possess anti-fibrotic properties and has been shown to reduce the deposition of extracellular matrix proteins in fibrotic tissues.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is not fully understood. However, it has been proposed that 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to activate the PPARα pathway, which is involved in the regulation of lipid metabolism. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of triglycerides, total cholesterol, and LDL cholesterol in the blood. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to increase the levels of HDL cholesterol, which is considered to be the "good" cholesterol. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is that it is relatively easy to synthesize, making it readily available for research purposes. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of research is the development of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide-based drugs for the treatment of dyslipidemia and other related diseases. Another area of research is the investigation of the anti-cancer properties of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide and the development of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide-based drugs for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide and its effects on various biochemical and physiological processes.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(19-12-6-4-11(15)5-7-12)14(17)16-9-13-3-2-8-18-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVREBPLJJCXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727291 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chloro-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



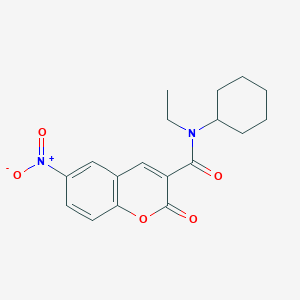
![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3938152.png)
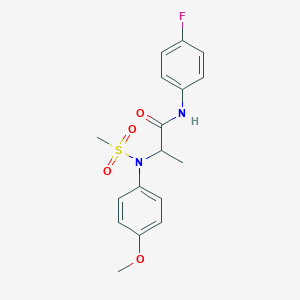
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938158.png)
![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B3938172.png)
![5-(2-furyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3938177.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-phenylazepane](/img/structure/B3938185.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3938207.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)
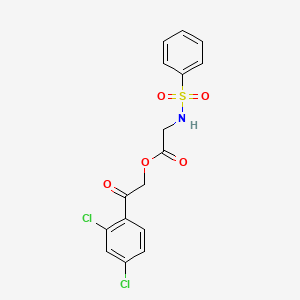
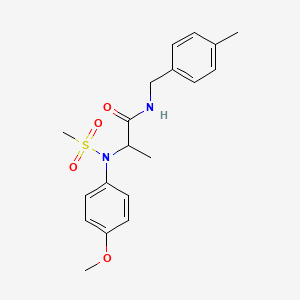
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3938235.png)
![3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938242.png)